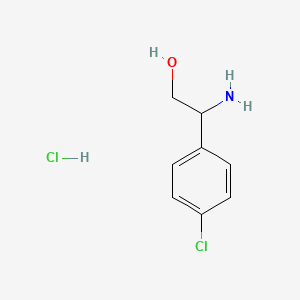

2-Amino-2-(4-chlorophenyl)ethan-1-ol hydrochloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Amino-2-(4-chlorophenyl)ethan-1-ol hydrochloride is an organic compound with the molecular formula C8H11Cl2NO. It is a white crystalline solid that is soluble in water and some organic solvents. This compound is commonly used as an intermediate in organic synthesis and has various applications in scientific research and industry .

准备方法

Synthetic Routes and Reaction Conditions

2-Amino-2-(4-chlorophenyl)ethan-1-ol hydrochloride can be synthesized by reacting 2-Amino-2-(4-chlorophenyl)ethanol with hydrochloric acid. The reaction is typically carried out under controlled conditions to ensure the purity and yield of the product . The chemical reaction can be represented as follows:

C8H11ClNO+HCl→C8H11Cl2NO⋅HCl

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process may include steps such as purification, crystallization, and drying to obtain the final product in its pure form .

化学反应分析

Types of Reactions

2-Amino-2-(4-chlorophenyl)ethan-1-ol hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into amines or alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amines or alcohols .

科学研究应用

Pharmaceutical Development

Key Intermediate in Drug Synthesis:

2-Amino-2-(4-chlorophenyl)ethan-1-ol hydrochloride is primarily utilized in the synthesis of pharmaceuticals aimed at treating neurological disorders. Its unique structure allows it to interact with biological targets effectively, making it a crucial component in the development of novel therapeutic agents .

Biochemical Research

Neurotransmitter Activity Studies:

In biochemical research, this compound is instrumental in studies focusing on neurotransmitter systems. It aids researchers in understanding the mechanisms of action within the central nervous system by modulating neurotransmitter activity and influencing cellular signaling pathways.

Enzyme Interaction:

The compound can act as a substrate for aminotransferases and interacts with various enzymes and proteins. This interaction facilitates the transfer of amino groups in metabolic pathways, which is vital for studying cellular metabolism and signaling.

Analytical Chemistry

Detection and Quantification:

In analytical chemistry, this compound is employed to enhance the accuracy of biochemical assays. It is used in methods for detecting and quantifying specific biomolecules, thereby improving analytical techniques in research settings .

Formulation Chemistry

Stabilizing Agent:

The compound serves as a stabilizing agent in various medicinal formulations. Its inclusion can improve the shelf-life and efficacy of pharmaceutical products, ensuring that active ingredients remain effective over time .

Material Science

Development of Novel Materials:

Research into material science has identified this compound as a potential building block for creating advanced materials. Its properties are being explored for applications in polymer science, where it may contribute to the development of materials with enhanced characteristics .

Case Study 1: Neurological Drug Development

A study demonstrated that derivatives of this compound showed promise in treating conditions like depression and anxiety by modulating serotonin receptors. This highlights its potential role in developing new antidepressants.

Case Study 2: Biochemical Pathway Research

Research involving this compound revealed its ability to influence kinase activity, leading to altered phosphorylation states in signaling pathways critical for cell growth and differentiation. Understanding these interactions could pave the way for targeted therapies in cancer treatment.

作用机制

The mechanism of action of 2-Amino-2-(4-chlorophenyl)ethan-1-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use .

相似化合物的比较

Similar Compounds

- 2-Amino-1-(4-chlorophenyl)ethanol

- 2-Amino-2-(3-chlorophenyl)ethanol

- 2-Amino-2-(4-bromophenyl)ethan-1-ol hydrochloride

Uniqueness

2-Amino-2-(4-chlorophenyl)ethan-1-ol hydrochloride is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound in scientific research and industry .

生物活性

2-Amino-2-(4-chlorophenyl)ethan-1-ol hydrochloride is a compound of significant interest in pharmacology due to its diverse biological activities. This article delves into its mechanisms of action, therapeutic potentials, and relevant research findings.

This compound is a hydrochloride salt that enhances its solubility in aqueous environments, making it suitable for various pharmaceutical applications. The compound features an amino group that can form hydrogen bonds and a chlorophenyl group that interacts with hydrophobic regions of proteins and enzymes, leading to modulation of biological activity.

The biological activity of this compound is primarily attributed to its interaction with adrenergic receptors. It has been shown to act as a norepinephrine reuptake inhibitor, which may enhance neurotransmitter release and increase alertness and energy levels. This mechanism suggests potential applications in treating conditions like attention deficit hyperactivity disorder (ADHD) and obesity .

1. Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:

- Escherichia coli

- Staphylococcus aureus

- Pseudomonas aeruginosa

The minimum inhibitory concentration (MIC) against these organisms ranged from 40 to 50 µg/mL, showing comparable efficacy to standard antibiotics like ceftriaxone .

2. Antioxidant Properties

The compound has also been evaluated for its antioxidant capabilities. In vitro assays demonstrated significant free radical scavenging activity, indicating its potential role in mitigating oxidative stress-related damage in biological systems .

3. Anticancer Effects

Preliminary studies suggest that this compound may have anticancer properties. It has been shown to induce apoptosis in cancer cell lines, such as MCF-7 (breast cancer), by affecting cell cycle progression and increasing lactate dehydrogenase (LDH) enzyme activity, which is indicative of cell membrane damage during necrosis .

Study 1: Antimicrobial Efficacy

In a comparative study, the antimicrobial efficacy of this compound was tested against a panel of bacteria. The results indicated significant inhibition zones ranging from 19 mm to 30 mm against various strains, reinforcing its potential as an antibacterial agent .

Study 2: Neuropharmacological Effects

A study investigating the neuropharmacological effects found that the compound significantly increased norepinephrine levels in the brain, leading to enhanced cognitive functions in animal models. This supports its potential application in treating ADHD and similar disorders.

Table: Summary of Biological Activities

属性

IUPAC Name |

2-amino-2-(4-chlorophenyl)ethanol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNO.ClH/c9-7-3-1-6(2-4-7)8(10)5-11;/h1-4,8,11H,5,10H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYSCNYFGCTZKFU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CO)N)Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11Cl2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1432682-01-3 |

Source

|

| Record name | 2-amino-2-(4-chlorophenyl)ethan-1-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。